molecular formula C11H8BrClN2O B1278120 4-(Benzyloxy)-5-bromo-2-chloropyrimidine CAS No. 205672-19-1

4-(Benzyloxy)-5-bromo-2-chloropyrimidine

Cat. No.: B1278120
CAS No.: 205672-19-1
M. Wt: 299.55 g/mol
InChI Key: PFOACTPILUWRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-5-bromo-2-chloropyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of benzyloxy, bromo, and chloro substituents on the pyrimidine ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nucleophilic substitution:

    Halogenation: The bromine and chlorine atoms can be introduced through halogenation reactions using bromine and chlorine sources, respectively. These reactions are often carried out under controlled conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-2-chloropyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The bromo and chloro substituents can be replaced by other nucleophiles through substitution reactions.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-(Benzyloxy)-5-bromo-2-chloropyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, affecting the normal function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-5-chloro-2-bromopyrimidine
  • 4-(Benzyloxy)-2,5-dichloropyrimidine
  • 4-(Benzyloxy)-5-iodo-2-chloropyrimidine

Uniqueness

4-(Benzyloxy)-5-bromo-2-chloropyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both bromo and chloro groups, along with the benzyloxy substituent, provides a unique reactivity profile that can be exploited in various chemical reactions and applications. This combination of substituents also allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

5-bromo-2-chloro-4-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOACTPILUWRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444151
Record name 4-(benzyloxy)-5-bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205672-19-1
Record name 4-(benzyloxy)-5-bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.